3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6F4O2. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluorine atom on the benzene ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been known to react at the benzylic position .
Mode of Action
The compound’s mode of action involves reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound may react via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Biochemical Pathways
Similar compounds have been used in the synthesis of various complex molecules .
Result of Action
Similar compounds have been used in the synthesis of various complex molecules, indicating a potential for diverse molecular and cellular effects .
Preparation Methods
One common method involves the reaction of 3-fluoro-6-methoxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:
Comparison with Similar Compounds
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of a methoxy group, which can influence its chemical behavior and applications.
The unique combination of the trifluoromethyl, methoxy, and fluorine groups in this compound imparts distinct chemical properties that make it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOBDUXUFBKTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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